Triethoxysilylundecanal, ethylene glycol acetal

Catalog No.
S6623188
CAS No.
866935-66-2
M.F
C19H40O5Si
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxysilylundecanal, ethylene glycol acetal

CAS Number

866935-66-2

Product Name

Triethoxysilylundecanal, ethylene glycol acetal

IUPAC Name

10-(1,3-dioxolan-2-yl)decyl-triethoxysilane

Molecular Formula

C19H40O5Si

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C19H40O5Si/c1-4-22-25(23-5-2,24-6-3)18-14-12-10-8-7-9-11-13-15-19-20-16-17-21-19/h19H,4-18H2,1-3H3

InChI Key

DNGMPYRLKXUQKY-UHFFFAOYSA-N

SMILES

CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC

Canonical SMILES

CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC

Triethoxysilylundecanal, ethylene glycol acetal is an organosilicon compound with the molecular formula C19H40O5SiC_{19}H_{40}O_{5}Si and a CAS number of 866935-66-2. It appears as a colorless to light yellow liquid and has a boiling point of approximately 160.5 °C at reduced pressure (0.25 mmHg) and a density of about 0.955 g/cm³ . This compound features a triethoxysilane group, which contributes to its chemical reactivity and utility in various applications, particularly in surface chemistry and polymer synthesis.

While detailed safety data is lacking for this specific compound, alkoxysilanes in general can exhibit some hazardous properties:

  • Flammability: May be flammable, especially when in concentrated liquid form.
  • Reactivity: Can react exothermically with water, releasing ethanol and forming silanols [].
  • Health hazards: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation.

  • Hydrolysis: In the presence of moisture, it hydrolyzes to form ethanol and silanol, which can further condense to create siloxane bonds.
  • Oxidation: Under strong oxidizing conditions, it can be oxidized to yield the corresponding carboxylic acid.
  • Substitution: The ethoxy groups are susceptible to substitution reactions with various functional groups using appropriate reagents such as halides .

These reactions are essential for modifying the compound's properties and enhancing its applicability in different fields.

The biological activity of triethoxysilylundecanal, ethylene glycol acetal is primarily associated with its interactions with biomolecules. It can form stable complexes with certain enzymes, influencing their activity. For instance, it may act as an inhibitor or activator depending on the context, affecting hydrolases by binding to their active sites and altering enzyme conformation. Additionally, it can interact with transcription factors, potentially modulating gene expression through biochemical pathways involving silicon-containing compounds .

The synthesis of triethoxysilylundecanal, ethylene glycol acetal typically involves the reaction of 1,11-undecanal with triethoxysilane in the presence of ethylene glycol. This method allows for the formation of the acetal structure while integrating the silane functionality necessary for its chemical properties .

Triethoxysilylundecanal, ethylene glycol acetal has diverse applications:

  • Surface Active Agents: It serves as a high-efficiency surfactant with excellent emulsifying and wetting properties.
  • Coating Additives: The compound enhances adhesion, wear resistance, and anti-pollution characteristics in coatings.
  • Polymer Synthesis: It is utilized in creating functional polymers such as polysiloxanes, which find use across various industries .

These applications underscore its versatility in both industrial and research settings.

The interaction studies of triethoxysilylundecanal, ethylene glycol acetal reveal its potential biochemical pathways. It interacts with enzymes like oxidoreductases, affecting their catalytic activity through covalent bonding. The presence of moisture can significantly influence these interactions by promoting hydrolysis, thereby altering the compound's reactivity and stability in biological systems .

Several compounds share structural or functional similarities with triethoxysilylundecanal, ethylene glycol acetal:

Compound NameChemical FormulaKey Characteristics
TriethoxysilaneC8H20O3SiC_{8}H_{20}O_{3}SiUsed primarily as a coupling agent in surface treatments
OctyltriethoxysilaneC14H32O3SiC_{14}H_{32}O_{3}SiEnhances hydrophobic properties in coatings
VinyltriethoxysilaneC10H20O3SiC_{10}H_{20}O_{3}SiCommonly used in polymer chemistry for cross-linking

Uniqueness: Triethoxysilylundecanal, ethylene glycol acetal is unique due to its long undecanal chain which provides distinct hydrophobic characteristics compared to shorter-chain silanes. This feature enhances its effectiveness as a surfactant and coating additive while allowing for specific biochemical interactions that are not observed in other similar compounds .

Hydrogen Bond Acceptor Count

5

Exact Mass

376.26450091 g/mol

Monoisotopic Mass

376.26450091 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-11-23

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